molecular formula C19H25N5O2 B029494 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 78876-16-1

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one

Numéro de catalogue: B029494
Numéro CAS: 78876-16-1
Poids moléculaire: 355.4 g/mol
Clé InChI: DYTAJMIPFFMXLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound with potential applications in various scientific fields. It is characterized by a quinolinone core structure with a propoxy side chain linked to a cyclohexyltetrazole moiety. This compound is of interest due to its unique chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Propoxy Side Chain: The propoxy side chain can be introduced via an alkylation reaction using a suitable alkyl halide and a base such as potassium carbonate.

    Attachment of the Cyclohexyltetrazole Moiety: The final step involves the formation of the tetrazole ring through a between an azide and a nitrile derivative, followed by coupling with the propoxy-quinolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinolinone core, potentially yielding dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinolinone derivatives with various substituents on the propoxy side chain.

Applications De Recherche Scientifique

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

    6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one: The parent compound.

    6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-4-one: A similar compound with a different position of the carbonyl group.

    6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-1H-quinolin-2-one: A similar compound with a different position of the nitrogen atom in the quinoline ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a quinolinone core with a cyclohexyltetrazole moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is a compound with significant potential in pharmacology, particularly in the treatment of neurological disorders and other conditions linked to cognitive deficits. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

  • Molecular Formula : C20H25N5O2
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 73963-62-9

The compound exhibits multiple pharmacological activities:

  • Phosphodiesterase (PDE) Inhibition : It inhibits PDE enzymes, which play a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels. This inhibition can enhance cognitive functions and neuroprotection by increasing levels of cAMP and cGMP .
  • Histone Deacetylase (HDAC) Inhibition : The compound also shows potential as an HDAC inhibitor, which may lead to increased gene expression related to neuroprotection and cognitive enhancement .

Neuroprotective Effects

Research indicates that this compound can ameliorate memory impairment and reduce neurodegenerative markers in animal models. For instance, in aged Tg2576 mice, treatment resulted in improved cognitive performance and reduced amyloid and tau pathologies after a combination therapy with another PDE inhibitor .

Anti-inflammatory Properties

The compound demonstrates anti-inflammatory effects, which are critical in managing neuroinflammation associated with various neurological disorders. This action is primarily through the inhibition of pro-inflammatory cytokines and mediators .

Antiplatelet Activity

In vitro studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting potential applications in preventing thrombosis. This activity may be beneficial for patients at risk of cardiovascular events .

Case Studies

  • Cognitive Enhancement in Animal Models :
    • A study involving aged Tg2576 mice showed that administration of the compound improved memory performance on cognitive tests and decreased amyloid plaque formation after a four-week treatment period .
  • Platelet Aggregation Inhibition :
    • Clinical observations indicated that similar compounds with the tetrazole moiety effectively inhibited platelet aggregation, supporting their use in preventing thrombotic events in clinical settings .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionKey Biological ActivityReference
This compoundPDE & HDAC InhibitionNeuroprotection, Anti-inflammatory
CilostazolPDE InhibitionAntiplatelet, Vasodilatory
Vorinostat (HDAC Inhibitor)HDAC InhibitionNeuroprotection

Propriétés

IUPAC Name

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTAJMIPFFMXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513534
Record name 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78876-16-1
Record name 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 500 ml of methanol, 2.5 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]carbostyril is added, then 0.1 of palladium black is added into the mixture and the reaction is carried out under 2.5 atoms of H2 -pressure at 50° C. for 8 hours. After the reaction is completed, the catalyst is removed by filtration and the filtrate is concentrated to dryness. The residue is recrystallized from chloroform-petroleum ether to obtain 1.5 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydrocarbostyril in the form of colorless needle-like crystals. Melting point: 154.4°-155.5° C.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.